![molecular formula C19H14FIN2O3S B12448699 N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-iodobenzamide](/img/structure/B12448699.png)
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-iodobenzamide is a complex organic compound that has garnered significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction typically employs palladium catalysts and boron reagents to form the carbon-carbon bonds necessary for the compound’s structure.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions: N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodo group to a hydrogen or other substituents.
Substitution: The iodo group can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions are frequently employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the iodo group.
Scientific Research Applications
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-iodobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and sulfamoyl groups play a crucial role in binding to these targets, while the iodobenzamide moiety may facilitate the compound’s entry into cells or its interaction with other biomolecules. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
- N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-methoxybenzamide
- N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}naphthalene-2-sulfonamide
Comparison: Compared to similar compounds, N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-iodobenzamide is unique due to the presence of the iodo group, which can be selectively modified through various chemical reactions. This provides greater versatility in its applications and allows for the development of a wide range of derivatives with potentially enhanced biological activities .
Properties
Molecular Formula |
C19H14FIN2O3S |
|---|---|
Molecular Weight |
496.3 g/mol |
IUPAC Name |
N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-2-iodobenzamide |
InChI |
InChI=1S/C19H14FIN2O3S/c20-13-5-7-15(8-6-13)23-27(25,26)16-11-9-14(10-12-16)22-19(24)17-3-1-2-4-18(17)21/h1-12,23H,(H,22,24) |
InChI Key |
FEPWYJREQDXENH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12448621.png)
![Tert-butyl 3-({[2-(2-bromophenyl)ethyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B12448637.png)
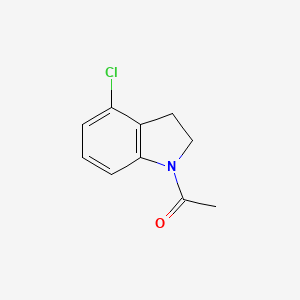
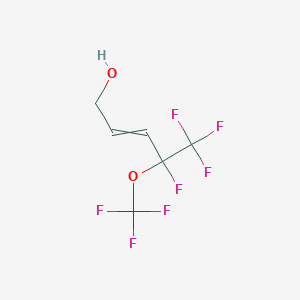
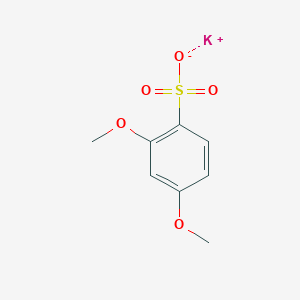
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B12448653.png)

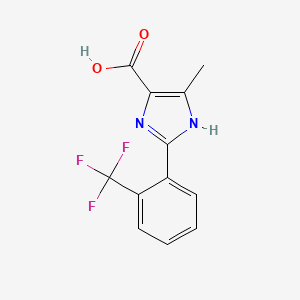

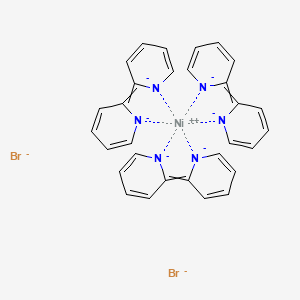
![7-Difluoromethyl-2,3-dihydro-1-methyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12448680.png)
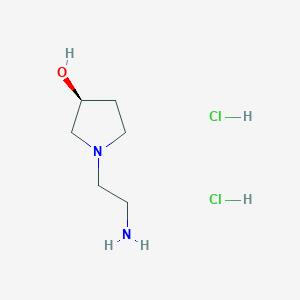
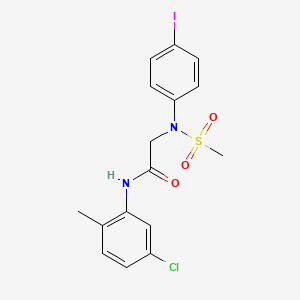
![4-{2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B12448700.png)
